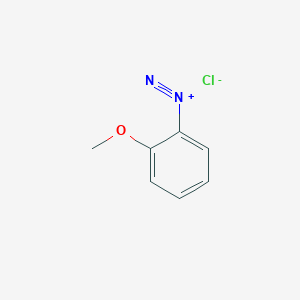
Benzenediazonium, 2-methoxy-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2-methoxy-, chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The 2-methoxy- substituent indicates the presence of a methoxy group (-OCH₃) at the second position of the benzene ring. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenediazonium, 2-methoxy-, chloride is typically prepared by the diazotization of 2-methoxyaniline. The process involves the reaction of 2-methoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to prevent decomposition . The reaction can be represented as follows:
2-Methoxyaniline+HNO2+HCl→Benzenediazonium, 2-methoxy-, chloride+2H2O
Industrial Production Methods
In industrial settings, the preparation of diazonium salts like this compound follows similar principles but on a larger scale. The process involves careful control of temperature and pH to ensure the stability of the diazonium salt. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving yield .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 2-methoxy-, chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide.
Coupling Reactions: Phenols and aromatic amines are dissolved in alkaline solutions and then reacted with the diazonium salt at low temperatures to form azo compounds.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.
Applications De Recherche Scientifique
Benzenediazonium, 2-methoxy-, chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzenediazonium, 2-methoxy-, chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including:
Substitution: The diazonium ion acts as an electrophile, allowing nucleophiles to replace the diazonium group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium chloride: Lacks the methoxy group and is more reactive due to the absence of electron-donating substituents.
4-Methoxybenzenediazonium chloride: Has the methoxy group at the para position, which affects its reactivity and stability differently compared to the ortho position.
Uniqueness
Benzenediazonium, 2-methoxy-, chloride is unique due to the presence of the methoxy group at the ortho position, which influences its reactivity and stability. The electron-donating effect of the methoxy group can stabilize the diazonium ion and affect the outcome of substitution and coupling reactions .
Propriétés
Numéro CAS |
3425-23-8 |
|---|---|
Formule moléculaire |
C7H7ClN2O |
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
2-methoxybenzenediazonium;chloride |
InChI |
InChI=1S/C7H7N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5H,1H3;1H/q+1;/p-1 |
Clé InChI |
XUEJWOZUNYWFCY-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=CC=C1[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


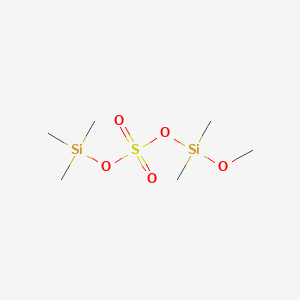
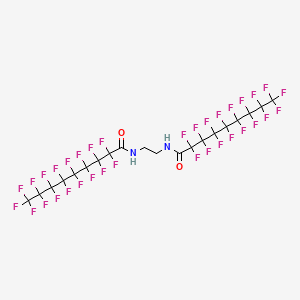
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
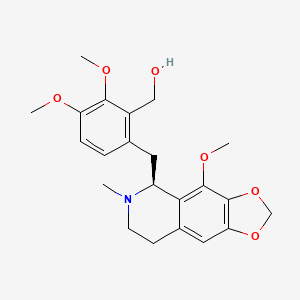
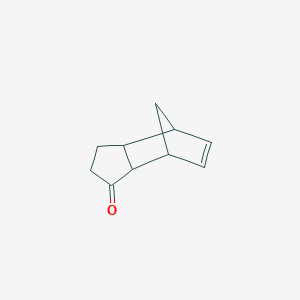

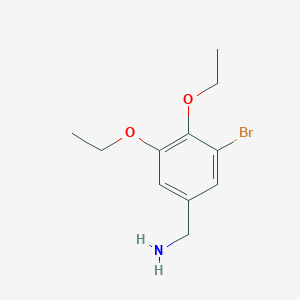
![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
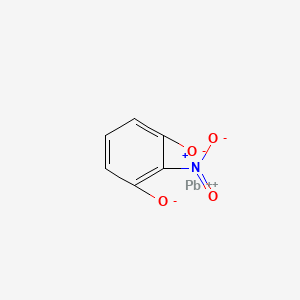
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione](/img/structure/B14153027.png)
![2-{4-[(E)-(2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B14153030.png)
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)
![N-benzyl-2-[(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14153044.png)
